molecular formula C22H21NO B1601896 [1-(Triphenylmethyl)aziridin-2-yl]methanol CAS No. 193635-04-0

[1-(Triphenylmethyl)aziridin-2-yl]methanol

Cat. No.: B1601896
CAS No.: 193635-04-0
M. Wt: 315.4 g/mol
InChI Key: YAFYNSAZZKZZSR-UHFFFAOYSA-N
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Description

Significance of Chiral Aziridine (B145994) Building Blocks in Complex Molecule Synthesis

Chiral aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their significance in organic synthesis stems from the inherent ring strain, which makes them susceptible to regio- and stereoselective ring-opening reactions. mdpi.comscispace.com This reactivity allows for the facile introduction of nitrogen-containing functionalities into a wide array of molecules. mdpi.com The use of enantiomerically pure aziridines as starting materials enables the synthesis of complex chiral molecules, including amino alcohols, diamines, and various alkaloids, which are often key components of pharmaceuticals and natural products. rsc.orgresearchgate.net

The development of methods for the asymmetric synthesis of aziridines has been a major focus in organic chemistry, with various strategies emerging to control the stereochemical outcome of their formation. rsc.orgclockss.orgjchemlett.comnih.gov These methods often involve the reaction of chiral imines with ylides or the use of chiral catalysts to direct the aziridination of alkenes. clockss.orgunito.it The resulting chiral aziridines serve as versatile intermediates, undergoing transformations that forge new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. mdpi.com

Role of Triphenylmethyl (Trityl) Group in Nitrogen Protection and Steric Control

The triphenylmethyl (Trityl, Trt) group is a bulky protecting group frequently employed for amines, alcohols, and thiols. total-synthesis.comhighfine.com Its primary function is to mask the reactivity of a functional group, typically an amine, during a synthetic sequence, allowing other parts of the molecule to be modified selectively. highfine.com The trityl group is typically introduced by reacting the substrate with trityl chloride in the presence of a base. total-synthesis.com

A key feature of the trityl group is its significant steric bulk. total-synthesis.comrsc.org This large size can be exploited to direct the stereochemical course of a reaction by sterically hindering one face of the molecule, thereby forcing an incoming reagent to approach from the less hindered side. rsc.org This principle of steric control is fundamental in asymmetric synthesis. Furthermore, the trityl group is prized for its stability under basic, oxidative, and reductive conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid or acetic acid. highfine.comtcichemicals.com This orthogonality makes it compatible with a wide range of other protecting groups and reaction conditions.

Contextualization of [1-(Triphenylmethyl)aziridin-2-yl]methanol within Chiral Alcohol and Aziridine Chemistry

This compound is a bifunctional molecule that embodies the principles discussed above. It features a chiral aziridine ring, a primary alcohol, and a nitrogen atom protected by a bulky trityl group. This unique combination of functional groups makes it a highly valuable chiral building block in organic synthesis.

The synthesis of this compound and its derivatives often starts from readily available chiral amino alcohols, such as serine. researchgate.net The presence of the trityl group on the aziridine nitrogen serves two critical purposes. First, it activates the aziridine ring, making it more susceptible to nucleophilic attack. Second, its steric bulk directs the regioselectivity of the ring-opening reaction. scispace.com Nucleophiles will preferentially attack the less sterically hindered carbon of the aziridine ring, leading to the formation of a single, predictable regioisomer. frontiersin.orgnih.gov For instance, in reactions of N-trityl aziridines, nucleophilic attack is often directed away from the carbon bearing the trityl group's influence. scispace.com

The primary alcohol functionality in this compound adds another layer of synthetic versatility. This hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle for the attachment of other molecular fragments through esterification or etherification. The interplay between the reactive aziridine ring and the modifiable alcohol group allows for the construction of complex 1,2-amino alcohol derivatives, which are prevalent motifs in many biologically active compounds. nih.govacs.org

The strategic placement of the bulky trityl group, combined with the inherent reactivity of the chiral aziridine and the synthetic utility of the hydroxyl group, positions this compound as a powerful tool for the stereocontrolled synthesis of complex nitrogen-containing molecules. Its utility is underscored by the predictable nature of its ring-opening reactions, which provide reliable access to a variety of chiral amines and their derivatives.

Research Findings on N-Trityl Aziridine Reactions

The reactivity of N-trityl aziridines is a subject of considerable interest in synthetic chemistry. The following table summarizes key findings from studies on the ring-opening reactions of these compounds.

Reactant/Condition Product Type Key Observation Reference
HydrogenolysisRing-opened amineWith N-trityl groups, no reaction occurred, highlighting the group's stability to these conditions. scispace.com
Nucleophilic Ring Openingβ-amino acid or α-amino acid derivativesThe regioselectivity is dependent on the substituents on the aziridine ring. scispace.com
Alkylative Ring OpeningN-alkylated amine derivativesThe strained aziridine ring can be activated by alkylation of the nitrogen, followed by nucleophilic attack. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-tritylaziridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFYNSAZZKZZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571197
Record name [1-(Triphenylmethyl)aziridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193635-04-0
Record name [1-(Triphenylmethyl)aziridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Triphenylmethyl Aziridin 2 Yl Methanol

Strategies for Enantioselective Synthesis

The generation of enantiomerically pure [1-(Triphenylmethyl)aziridin-2-yl]methanol is of significant interest for its application in asymmetric synthesis. researchgate.net Various strategies have been developed to control the stereochemistry of the aziridine (B145994) ring, including asymmetric aziridination, the use of chiral auxiliaries, and catalytic asymmetric approaches.

Asymmetric Aziridination Approaches

Asymmetric aziridination involves the direct formation of the aziridine ring in a stereocontrolled manner. This can be achieved through several methods, including the use of chiral catalysts to mediate the reaction between an alkene and a nitrogen source. nih.gov For instance, cobalt-based metalloradical catalysts have been shown to be effective for the highly enantioselective aziridination of alkenes with fluoroaryl azides. nih.gov This approach offers a direct route to chiral aziridines, often with high enantiomeric excess. nih.gov Another strategy involves the reaction of imines with diazo compounds, catalyzed by chiral Lewis acids derived from ligands like VANOL and VAPOL. msu.edumsu.edu These methods have demonstrated high diastereo- and enantioselectivity, particularly for the synthesis of cis-3-substituted aziridine-2-carboxylates. msu.edu

The development of organocatalytic methods has also provided a pathway to highly enantioenriched and structurally complex aziridines from relatively inexpensive starting materials. researchgate.net Furthermore, intramolecular aziridination reactions, such as the copper hydride-catalyzed intramolecular hydroamination of allylic hydroxylamine (B1172632) esters, can produce aziridines with a high degree of regio- and enantiocontrol. organic-chemistry.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary can be removed and often recycled. sigmaaldrich.comnih.gov

In the context of aziridine synthesis, chiral auxiliaries can be attached to either the nitrogen or a carbon of the precursor molecule. For example, the aza-Darzens reaction of chiral sulfinimines with 2-bromoesters provides a route to highly substituted aziridines with excellent stereoselectivity. nih.govresearchgate.net The sulfinyl group acts as a chiral auxiliary, which can later be removed to yield the N-H aziridine. nih.gov Pseudoephenamine is another practical chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions, which can be a key step in the synthesis of precursors to aziridines. nih.gov

The use of chiral auxiliaries offers a reliable method for controlling stereochemistry, and the commercial availability of a wide range of these compounds has made this a popular strategy in asymmetric synthesis. sigmaaldrich.com

Catalytic Asymmetric Syntheses from Precursors

Catalytic asymmetric synthesis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. In the synthesis of aziridines, this often involves the asymmetric reduction or alkylation of a prochiral precursor.

For example, the asymmetric transfer hydrogenation of α-amino ketones, catalyzed by a Ruthenium(II) complex with a chiral ligand, can produce chiral β-amino alcohols with high enantiomeric excess. researchgate.net These amino alcohols can then be cyclized to form the corresponding chiral aziridines. researchgate.net Similarly, chiral ligands are employed in the asymmetric addition of organozinc reagents to aldehydes, a reaction that can be used to generate chiral secondary alcohols which are precursors to aziridines. researchgate.net

Transition metal catalysts, including those based on palladium, rhodium, and copper, are widely used in these transformations. mdpi.comnih.gov For instance, copper-catalyzed enantioselective Friedel-Crafts alkylation of indoles with 2-aryl-N-sulfonylaziridines demonstrates the use of a chiral catalyst to control the stereochemistry of a ring-opening reaction, which can be conceptually reversed to envision an asymmetric ring-closing strategy. nih.gov

Synthesis from Amino Acid Derivatives (e.g., L-Serine, L-Threonine)

A common and efficient pathway to enantiopure this compound utilizes readily available chiral starting materials such as the amino acids L-serine and L-threonine. psu.edu This approach leverages the inherent stereochemistry of the amino acid to establish the stereocenter of the aziridine ring.

N-Tritylation of Amino Esters

The first step in this synthetic sequence typically involves the protection of the amino group of the amino acid ester. The trityl (triphenylmethyl) group is a bulky protecting group that is frequently used for this purpose. uoa.gr The N-tritylation of amino acid esters, such as the methyl or benzyl (B1604629) esters of L-serine or L-threonine, is a well-established procedure. psu.eduresearchgate.net This reaction is often carried out by treating the amino acid ester with trityl chloride in the presence of a base. uoa.gr The resulting N-tritylated amino esters are key intermediates for the subsequent cyclization to the aziridine ring. psu.edu

Starting MaterialReagentProductReference
L-Serine methyl esterTrityl chloride, Triethylamine (B128534)Methyl N-trityl-L-serinate psu.edu
L-Threonine methyl esterTrityl chloride, TriethylamineMethyl N-trityl-L-threoninate psu.edu
Amino acid benzyl estersTrityl chlorideN-Tritylamino acid benzyl esters uoa.gr

Intramolecular Cyclization Methods (e.g., Mesylation, Mitsunobu Protocol)

With the amino group protected, the next step is the intramolecular cyclization to form the aziridine ring. This is achieved by converting the hydroxyl group of the amino alcohol into a good leaving group, which is then displaced by the nitrogen atom in an intramolecular S_N2 reaction.

One common method is to convert the hydroxyl group into a mesylate (methanesulfonate) by reacting the N-tritylated amino ester with methanesulfonyl chloride in the presence of a base like triethylamine. psu.edu The resulting mesylate undergoes spontaneous cyclization to afford the N-tritylaziridine-2-carboxylate. psu.edu This "one-pot" procedure is convenient for large-scale synthesis. psu.edu

The Mitsunobu reaction is another powerful method for effecting this intramolecular cyclization. researchgate.netnih.gov This reaction utilizes a combination of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack. wikipedia.orgorganic-chemistry.org The intramolecular Mitsunobu reaction of β-amino alcohols can provide chiral aziridines in good yields. nih.gov This method is known to proceed with inversion of stereochemistry at the alcohol carbon. wikipedia.org

Once the aziridine ester is formed, it can be reduced to the corresponding alcohol, this compound, using a suitable reducing agent. For example, N,N-Dimethylaziridine-2-carboxamides can be reacted with organolithium reagents to yield 2-aziridinylketones, which can be further reduced to the carbinols. nih.gov

PrecursorReagentsMethodProductReference
N-Trityl-L-serine methyl esterMethanesulfonyl chloride, TriethylamineMesylation/CyclizationMethyl (S)-1-tritylaziridine-2-carboxylate psu.edu
N-Trityl-L-threonine methyl esterMethanesulfonyl chloride, TriethylamineMesylation/CyclizationMethyl (2S,3R)-3-methyl-1-tritylaziridine-2-carboxylate psu.edu
β-Amino alcoholsTriphenylphosphine, DEAD/DIADMitsunobu ReactionChiral Aziridines researchgate.netnih.gov
N-Tritylated amino acid estersSulfuryl chloride, TriethylamineCyclizationN-Tritylaziridine-2-carboxylic esters researchgate.net

Derivatization from Methyl [1-(Triphenylmethyl)aziridine-2-carboxylate]

The primary precursor for synthesizing this compound is methyl [1-(triphenylmethyl)aziridine-2-carboxylate]. This starting material is itself synthesized from naturally occurring amino acids like L-serine or L-threonine. A notable method involves a one-pot procedure starting from the N-tritylmethyl esters of these amino acids, using methanesulfonyl chloride and triethylamine for intramolecular cyclization. psu.edu The resulting ester is then converted to the target alcohol via two main pathways: Grignard reactions or direct reduction.

A documented method for the synthesis of this compound involves the use of a Grignard reaction on methyl N-tritylaziridine-2-carboxylates. psu.edu Grignard reagents (RMgX) are potent nucleophiles that typically add twice to esters. The reaction mechanism proceeds through an initial nucleophilic acyl substitution, where the Grignard reagent attacks the ester carbonyl to form a ketone intermediate. This ketone is generally more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. A final aqueous workup protonates the resulting alkoxide to yield the alcohol.

In the specific synthesis of this compound from its methyl ester, this reaction provides a direct route to the desired alcohol. psu.edu The bulky triphenylmethyl (trityl) group on the aziridine nitrogen provides significant steric hindrance, which helps protect the strained ring from undergoing nucleophilic attack and ring-opening, a common side reaction in aziridine chemistry. acs.org The reaction is typically performed in an anhydrous ether solvent, a standard condition for Grignard reactions to prevent the reagent from being quenched by protic solvents.

The conversion of aziridine esters to their corresponding alcohols can also be achieved through reduction. This method involves the use of strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) or, in some cases, sodium borohydride (B1222165) (NaBH₄) if the carbonyl group is sufficiently activated. organic-chemistry.orgyoutube.com These reagents deliver a hydride ion (H⁻) to the ester's carbonyl carbon.

The reduction of an ester to a primary alcohol with LiAlH₄ is a standard and effective transformation. youtube.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution to first form an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org This process requires anhydrous conditions as LiAlH₄ reacts violently with water. youtube.com

When applying this method to methyl [1-(triphenylmethyl)aziridine-2-carboxylate], the primary challenge is to selectively reduce the ester group without opening the strained aziridine ring. acs.org Aziridines, particularly when activated by N-substituents, are susceptible to ring-opening by nucleophiles, including hydrides. acs.orgnih.gov However, the N-trityl group is not strongly electron-withdrawing, which can decrease the ring's susceptibility to cleavage compared to N-sulfonylated aziridines. nih.gov Therefore, careful control of reaction conditions, such as low temperature, is crucial to favor the reduction of the ester over the undesired ring-opening.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing side reactions. Key parameters for optimization include reagent stoichiometry, solvent choice, temperature, and reaction time. While specific optimization studies for this exact compound are not extensively published, general principles from related aziridine syntheses can be applied. nih.govnih.gov

For instance, in Grignard reactions, using a precise excess of the Grignard reagent can drive the reaction to completion, but a large excess may increase the risk of side reactions. In reduction reactions with LiAlH₄, the molar ratio of the hydride to the ester is critical. An insufficient amount will lead to incomplete reaction, while a significant excess could promote ring-opening.

The choice of solvent is also vital. In nucleophilic ring-opening reactions of similar aziridines, solvents like acetonitrile (B52724) (CH₃CN) have been shown to influence regioselectivity and yield. nih.gov For the synthesis of this compound, solvents must be anhydrous, especially for Grignard and LiAlH₄ reactions. Temperature control is paramount; low temperatures (e.g., 0 °C to -78 °C) are often employed to control the reactivity of the strong nucleophiles and enhance selectivity, thereby preventing the decomposition of the sensitive aziridine ring. nih.gov

The following table outlines key parameters that are typically varied to optimize the synthesis of aziridinyl alcohols.

ParameterGrignard ReactionEster Reduction (LiAlH₄)Rationale for Optimization
Reagent Stoichiometry 2.0 - 2.5 equivalents1.0 - 1.5 equivalentsTo ensure complete conversion of the starting ester while minimizing side products.
Solvent Anhydrous THF, Diethyl etherAnhydrous THF, Diethyl etherTo maintain reagent stability and influence reaction rate and selectivity.
Temperature 0 °C to room temperature-78 °C to 0 °CTo control the high reactivity of the nucleophiles and prevent decomposition or ring-opening of the aziridine.
Reaction Time 1 - 4 hours30 minutes - 2 hoursTo allow for complete reaction without promoting the formation of degradation products over extended periods.
Workup Procedure Saturated NH₄Cl (aq.)Rochelle's salt or H₂O/NaOHTo quench excess reagent and protonate the alkoxide product carefully to avoid acid-catalyzed ring-opening.

This table presents typical ranges for optimization based on general synthetic procedures for related compounds.

Scale-Up Considerations in Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several challenges that must be addressed to ensure safety, cost-effectiveness, and product quality. acs.orgscirea.org

A primary concern is the management of stereochemical purity. scirea.org Since the starting material is derived from chiral amino acids, maintaining the enantiomeric excess throughout the synthetic sequence is crucial. On a larger scale, factors like temperature gradients in the reactor and prolonged reaction times can increase the risk of racemization or other stereochemical erosion.

The cost and handling of reagents are also significant factors. scirea.org The trityl protecting group, while effective, is derived from triphenylmethane, which can be expensive. Similarly, reagents like LiAlH₄ are hazardous, pyrophoric, and require specialized handling procedures, which become more complex and costly at scale. The use of large volumes of anhydrous solvents also adds to the expense and poses safety and environmental challenges.

Purification of the final product presents another hurdle. On a large scale, chromatographic purification, which is common in the lab, is often economically unfeasible. Therefore, developing a robust crystallization procedure is essential for isolating the product with high purity. msu.edu The removal of byproducts, such as unreacted starting materials or ring-opened side products, must be efficient.

Finally, process safety and control are paramount. The exothermic nature of both Grignard and LiAlH₄ reactions requires efficient heat management to prevent runaway reactions. This involves using appropriate reactor designs and cooling systems to maintain a consistent temperature profile throughout the reaction vessel.

Reactivity and Transformational Chemistry of 1 Triphenylmethyl Aziridin 2 Yl Methanol

Aziridine (B145994) Ring-Opening Reactions

The high degree of ring strain in the aziridine core of [1-(Triphenylmethyl)aziridin-2-yl]methanol makes it susceptible to ring-opening reactions, which are a cornerstone of its synthetic utility. These transformations provide a pathway to a variety of functionalized amino alcohol derivatives.

Nucleophilic Ring-Opening Pathways

The ring-opening of N-tritylaziridines can be readily achieved with a variety of nucleophiles. The bulky trityl group generally directs the nucleophilic attack to the less substituted carbon of the aziridine ring. Organometallic reagents, such as organolithium and Grignard reagents, are effective for these transformations, leading to the formation of new carbon-carbon bonds. For instance, the reaction with organocuprates, which are softer nucleophiles, often proceeds with high regioselectivity.

The reaction of N-trityl-2-substituted aziridines with nucleophiles like organocuprates typically results in the formation of the corresponding ring-opened amino alcohols. The regioselectivity is primarily governed by the steric hindrance of the N-trityl group, favoring nucleophilic attack at the C3 position.

A variety of nucleophiles beyond organometallics can be employed in the ring-opening of activated aziridines. These reactions are often facilitated by the presence of a Lewis acid to enhance the electrophilicity of the aziridine ring.

Regioselectivity and Stereoselectivity in Ring-Opening

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity. Due to the steric bulk of the trityl group, nucleophilic attack predominantly occurs at the C3 carbon (the CH2 group), which is less sterically hindered than the C2 carbon bearing the methanol (B129727) group. This preference leads to the formation of 1,3-amino alcohols.

The stereoselectivity of the ring-opening is also a key feature. The reaction generally proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack. When a chiral aziridine is used, this high stereoselectivity allows for the synthesis of enantiomerically enriched amino alcohols. For example, the ring-opening of chiral 2-aryl-N-tosylaziridines with various alcohols in the presence of a Lewis acid like Cu(OTf)2 proceeds with high regioselectivity and good enantiomeric excess, suggesting an SN2 pathway. iitk.ac.inorganic-chemistry.org

The choice of nucleophile and reaction conditions can influence the regio- and stereochemical outcome. Harder nucleophiles like organolithium reagents may exhibit different selectivity profiles compared to softer nucleophiles like organocuprates.

Electrophilic Activation and Ring-Opening

To enhance the reactivity of the aziridine ring towards weaker nucleophiles, electrophilic activation is often employed. Lewis acids are commonly used to coordinate to the nitrogen atom of the aziridine, increasing the ring's electrophilicity and facilitating nucleophilic attack. nih.gov Common Lewis acids used for this purpose include boron trifluoride etherate (BF3·OEt2) and copper(II) triflate (Cu(OTf)2). iitk.ac.inorganic-chemistry.org This activation allows for ring-opening with a broader range of nucleophiles, including alcohols and arenes. iitk.ac.inorganic-chemistry.orgnih.gov

The Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines with alcohols has been shown to be a highly regioselective SN2-type process, affording 1,2-amino ethers in excellent yields. iitk.ac.inorganic-chemistry.org While this specific study was on N-tosylaziridines, the principle of Lewis acid activation is applicable to N-tritylaziridines as well. The coordination of the Lewis acid to the nitrogen atom polarizes the C-N bonds, making the ring carbons more susceptible to nucleophilic attack.

The following table summarizes the Lewis acid-mediated ring-opening of a chiral 2-phenyl-N-tosylaziridine with various alcohols, illustrating the general principle of this activation strategy.

Table 1: Lewis Acid-Mediated Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Alcohols iitk.ac.in

Entry Alcohol (R'OH) Lewis Acid (1 equiv.) Solvent Time (h) Yield (%) ee (%)
1 Methanol Cu(OTf)₂ CH₂Cl₂ 0.5 92 90
2 Benzyl (B1604629) alcohol Cu(OTf)₂ CH₂Cl₂ 1 94 92
3 Allyl alcohol Cu(OTf)₂ CH₂Cl₂ 0.5 93 88
4 Propargyl alcohol Cu(OTf)₂ CH₂Cl₂ 0.1 91 76
5 Methanol BF₃·OEt₂ CH₂Cl₂ 1 85 86

Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysis offers a powerful tool for the ring-opening of aziridines, enabling a diverse range of transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for allylic alkylation reactions. mdpi.comcrossref.orgnih.govnih.gov While direct allylic alkylation of this compound is not extensively documented, derivatives of the compound can be utilized in such reactions. For instance, the primary alcohol can be converted to a leaving group, or the aziridine can be transformed into a vinyl-substituted derivative, which can then participate in palladium-catalyzed cross-coupling reactions. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are effective for various aziridine ring-opening reactions. mdpi.comthieme.de Copper(II) triflate, for example, can act as a Lewis acid to activate the aziridine ring for nucleophilic attack. iitk.ac.inorganic-chemistry.org Copper-catalyzed reactions often proceed with high regio- and stereoselectivity. For instance, the copper-catalyzed reaction of N-tosylaziridines with hydrazones proceeds via a nucleophilic ring-opening followed by an intramolecular oxidative amidation.

Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for their application in hydroformylation reactions. rsc.orgmdpi.comnih.govnih.govresearchgate.net Alkenes derived from this compound, for example through Wittig-type reactions on the corresponding aldehyde, could potentially undergo rhodium-catalyzed hydroformylation to introduce an aldehyde functionality.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as powerful tools for cross-coupling reactions. nih.govnih.gov Nickel-catalyzed reductive cross-coupling of aziridines with various partners, such as aryl halides or other electrophiles, provides a route to complex amine-containing molecules.

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in this compound offers a handle for further functionalization, independent of or in concert with the reactivity of the aziridine ring.

Derivatization of the Methanol Group (e.g., Tosylation)

The primary alcohol can be readily converted into other functional groups. A common and synthetically useful derivatization is its conversion to a sulfonate ester, such as a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine. rsc.orgresearchgate.netnih.govarkat-usa.org The resulting tosylate is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.

The tosylation of the primary alcohol can also be the first step in a one-pot synthesis of N-tosyl aziridines from β-amino alcohols. researchgate.netnih.govarkat-usa.org In the context of this compound, O-tosylation would provide an activated intermediate for further transformations.

A general procedure for the tosylation of a primary alcohol involves dissolving the alcohol in a suitable solvent like dichloromethane, cooling the solution, and then adding p-toluenesulfonyl chloride and a base. The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

Intermolecular Reactions with Carbonyl Compounds (e.g., Carbonyl-Ene Reactions)

The reaction of N-trityl-2-hydroxymethylaziridine with carbonyl compounds, particularly through pathways such as the carbonyl-ene reaction, is not extensively documented in the scientific literature. While aziridines, in general, can participate in Lewis acid-mediated reactions with carbonyls, specific examples involving this compound are scarce. In principle, the presence of the hydroxymethyl group could allow for intramolecular hydrogen bonding, potentially influencing the conformation of the aziridine ring and its subsequent reactivity.

Lewis acid activation of the carbonyl component could facilitate a nucleophilic attack from the aziridine nitrogen or, theoretically, an ene-type reaction involving the C-H bonds adjacent to the aziridine ring. However, the steric hindrance imposed by the bulky N-trityl group would likely play a significant role in the feasibility and outcome of such reactions, potentially disfavoring intermolecular processes that require close approach of the reactants. Further research is required to explore and characterize the intermolecular reactivity of this compound with carbonyl compounds.

Rearrangement Reactions and Skeletal Modifications

The scientific literature does not provide specific examples of rearrangement reactions or skeletal modifications for this compound. In general, aziridines can undergo a variety of rearrangement reactions, often promoted by heat or acid. These can include ring-expansion to form larger heterocyclic systems or rearrangements involving substituents on the aziridine ring. Given the propensity of the N-trityl group to be cleaved under acidic conditions, any acid-catalyzed rearrangements of this compound would likely compete with deprotection. The presence of the hydroxymethyl group could also play a role in potential rearrangement pathways, for example, through intramolecular attack on the aziridine ring following activation. However, without specific experimental studies, any discussion of such transformations for this particular compound remains speculative.

Stereochemical Control and Chiroptical Properties

Strategies for Diastereoselective and Enantioselective Transformations

The synthesis of optically pure [1-(Triphenylmethyl)aziridin-2-yl]methanol and its derivatives relies on highly controlled diastereoselective and enantioselective methods. A prominent strategy involves the asymmetric aziridination of prochiral alkenes. For instance, the use of chiral bis(oxazoline)-copper complexes as catalysts in the reaction of cinnamate (B1238496) esters with a nitrene source can produce aziridines with high stereocontrol. nih.gov This approach has been successfully applied to synthesize precursors for nonproteinogenic amino acids, achieving high diastereomeric and enantiomeric ratios. nih.gov

Another powerful method is the aza-Darzens reaction, which involves the coupling of imines with enolates. Catalytic enantioselective versions of this reaction have been developed to access complex trisubstituted aziridines. nih.gov For example, a zinc-ProPhenol catalyst system can facilitate the reaction between α-chloroketones and imines, leading to the formation of α-chloro-β-aminoketone intermediates which can be cyclized to the corresponding aziridines with high enantio- and diastereoselectivity. nih.gov

Furthermore, chiral sulfides derived from (thiolan-2-yl)diarylmethanol have been employed as organocatalysts for the asymmetric imino Corey-Chaykovsky reaction, yielding diaryl aziridines from benzyl (B1604629) bromide and imines with excellent enantiomeric excesses (95–98% ee). rsc.org The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome, allowing for the selective synthesis of specific stereoisomers. nih.gov

Table 1: Examples of Stereoselective Syntheses toward Aziridine (B145994) Derivatives This table is interactive. Click on the headers to sort.

Reaction TypeCatalyst/ReagentSubstratesStereoselectivity OutcomeReference
Asymmetric AziridinationCu(OTf)₂ / (-)-2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline]p-Coumarate TBS ether & PhINNs>19:1 dr, 28:1 er nih.gov
Aza-Darzens ReactionZn-ProPhenol Complexα-Chloroketones & Iminesup to >20:1 dr, 98% ee nih.gov
Imino Corey-Chaykovsky(Thiolan-2-yl)diarylmethanol benzyl etherBenzyl bromide & Iminesup to 98% ee rsc.org

Absolute Configuration Determination Methodologies

Unambiguously determining the absolute configuration of a chiral molecule like this compound is critical. Single-crystal X-ray crystallography stands as the most definitive method for elucidating the three-dimensional structure of molecules. springernature.comnih.gov This technique provides clear evidence of the relative configuration of all stereogenic centers. springernature.com For chiral, enantiomerically pure compounds, anomalous dispersion effects, particularly when using copper radiation for compounds with atoms no heavier than oxygen, can allow for the determination of the absolute configuration. researchgate.net The Flack parameter is a key value derived from the crystallographic data that confirms the absolute structure. researchgate.net

When direct crystallization is challenging, co-crystallization with a chiral auxiliary or the formation of a derivative can facilitate the process. researchgate.net For instance, forming a salt with a molecule of known absolute configuration, such as strychnine, can serve as an internal reference to determine the stereochemistry of the target molecule by X-ray diffraction. researchgate.net

In addition to X-ray crystallography, spectroscopic methods can provide crucial information. The modified Mosher's method, which involves creating diastereomeric esters and analyzing their ¹H NMR spectra, is a powerful technique for assigning the absolute configuration of alcohols and amines. researchgate.net Other methods include the use of chiral anisotropy reagents in ¹H NMR spectroscopy and analyses based on circular dichroism. nih.gov

Influence of Substituents and Protecting Groups on Stereochemical Outcomes

The substituents on the aziridine ring, especially the nitrogen protecting group, exert a profound influence on the stereochemical course of its reactions. The triphenylmethyl (trityl, Tr) group is a particularly bulky protecting group that sterically hinders one face of the aziridine ring, often directing the approach of incoming reagents to the opposite, less hindered face. total-synthesis.com This steric bulk is a key factor in many diastereoselective reactions. nih.gov

The electronic nature of the N-substituent also plays a critical role. Electron-withdrawing groups, such as sulfonyl or acyl groups, "activate" the aziridine ring, making it more susceptible to nucleophilic attack. scispace.com This activation can influence both the rate and the regioselectivity of the ring-opening reaction. scispace.com In contrast, the electron-donating trityl group renders the aziridine relatively stable and less reactive, often requiring acid catalysis or other activation methods for ring-opening to occur. nih.gov

Furthermore, the N-substituent affects the nitrogen inversion barrier. A high barrier can lead to stable, isolable diastereomers at room temperature, which can be a crucial element of stereocontrol. nih.gov The choice of protecting group is therefore a strategic decision in the synthesis of aziridine-containing targets, as it dictates the molecule's reactivity, stability, and the stereochemical outcome of subsequent transformations. researchgate.netacgpubs.org For example, the N-trityl group is known to be acid-labile, and its removal under acidic conditions can sometimes lead to undesired ring-opening if the aziridine is highly strained. researchgate.net

Retention and Inversion of Configuration During Reactions

The stereochemical outcome at the C-2 position of this compound during reactions, particularly nucleophilic ring-opening, is a critical consideration. The reaction mechanism, which can be either Sₙ1 or Sₙ2 in character, determines whether the original configuration is retained or inverted.

Nucleophilic ring-opening of activated aziridines typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the ring carbons from the backside, leading to an inversion of configuration at that center. researchgate.net For example, the ring-opening of an N-benzoylaziridine with trifluoroacetic acid was found to proceed with inversion at the C-3 carbon. msu.edu Similarly, the reaction of a trisubstituted ethynylaziridine with a cyanide nucleophile occurred with inversion of configuration at the more substituted carbon. researchgate.net

However, retention of configuration is also possible, particularly in reactions that proceed through an Sₙ1-like mechanism involving a carbocationic intermediate. If the intermediate aziridinium (B1262131) ion is captured by the nucleophile faster than bond rotation occurs, retention of stereochemistry can be observed. msu.edu The choice of solvent and the nature of the substituents can influence the balance between these pathways. For instance, the reductive ring-opening of certain geminally disubstituted aziridine esters showed that stereoselectivity was substrate-dependent, with the retention product often predominating. scispace.com In some cases, clean anti-substitution (inversion) is observed under neutral conditions, whereas the introduction of an acid catalyst can promote a mixed Sₙ1/Sₙ2 pathway, leading to a loss of diastereoselectivity. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For [1-(Triphenylmethyl)aziridin-2-yl]methanol, both 1D (¹H and ¹³C) and 2D NMR experiments are crucial for a complete assignment of its structure.

In the ¹H NMR spectrum, the protons of the aziridine (B145994) ring typically appear as a set of coupled multiplets in the upfield region. The diastereotopic protons of the CH₂ group in the aziridine ring, along with the adjacent CH proton, form a complex splitting pattern. The hydroxymethyl group (CH₂OH) protons also exhibit distinct signals, often coupled to each other and to the neighboring CH proton. The triphenylmethyl (trityl) group dominates the downfield region of the spectrum with multiple signals corresponding to the aromatic protons.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. The carbons of the strained aziridine ring appear at characteristic chemical shifts, while the methanol (B129727) carbon and the carbons of the trityl group are also readily identified. The large number of aromatic carbons in the trityl group results in a cluster of signals in the aromatic region of the spectrum.

To definitively assign the complex proton and carbon signals, advanced 2D NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, allowing for the identification of adjacent protons. For this compound, COSY spectra would show correlations between the protons of the aziridine ring and the hydroxymethyl group, helping to trace the connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the directly attached carbon atoms. This is particularly useful for assigning the carbon signals of the aziridine and hydroxymethyl moieties by linking them to their known proton resonances.

A hypothetical representation of expected NMR data is provided in the table below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Aziridine CH~2.5-2.8 (m)~40-45Trityl C, CH₂OH C
Aziridine CH₂~1.8-2.2 (m)~35-40Aziridine CH
CH₂OH~3.5-3.8 (m)~60-65Aziridine CH
Trityl C (quaternary)-~75-80Aziridine CH, Aromatic H
Trityl C (aromatic)~7.2-7.5 (m)~125-145Aromatic H

Interactive Data Table: Expected NMR Data for this compound

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₂₂H₂₁NO.

Electron ionization (EI) or electrospray ionization (ESI) are common techniques to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps to confirm its structure. The most characteristic fragmentation of N-trityl aziridines is the cleavage of the N-C(trityl) bond to generate the highly stable triphenylmethyl cation (trityl cation, [C(C₆H₅)₃]⁺), which gives a prominent peak at m/z 243. This is often the base peak in the spectrum.

Other significant fragmentation pathways could involve the opening of the strained aziridine ring, leading to the loss of small neutral molecules. The fragmentation of the aziridine ring can occur through different pathways, providing diagnostic ions. For instance, upon collision-induced dissociation (CID), aziridinated C=C bonds can undergo ring-opening fragmentation nih.gov.

Fragment Ion m/z (expected) Proposed Structure/Origin
[M+H]⁺316Protonated molecule
[M]⁺315Molecular ion
[M-OH]⁺298Loss of hydroxyl radical
[M-CH₂OH]⁺284Loss of hydroxymethyl radical
[C(C₆H₅)₃]⁺243Triphenylmethyl (trityl) cation (often base peak)

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands. The O-H stretching vibration of the primary alcohol group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic rings of the trityl group will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the aziridine and hydroxymethyl groups will appear in the 2850-3000 cm⁻¹ region. The C-N stretching of the aziridine ring and the C-O stretching of the alcohol will give rise to bands in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic rings of the trityl group would be expected to produce a strong Raman signal.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H (alcohol)Stretching3200-3600 (broad)IR
C-H (aromatic)Stretching3000-3100IR, Raman
C-H (aliphatic)Stretching2850-3000IR, Raman
C=C (aromatic)Stretching1450-1600IR, Raman
C-O (alcohol)Stretching1000-1260IR
C-N (aziridine)Stretching1200-1350IR

Interactive Data Table: Key Vibrational Bands for this compound

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and the absolute configuration (if a chiral crystal is obtained).

The crystal structure would reveal the geometry of the strained three-membered aziridine ring and the conformation of the bulky triphenylmethyl group relative to the rest of the molecule. The packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding from the hydroxyl group, would also be elucidated. The synthesis and X-ray crystal structures of various N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and N'-acetyl-N'-phenyl-2-naphthohydrazide have been reported, providing insights into the structural features of complex organic molecules mdpi.comeurjchem.com. Similarly, the structures of Ni(II) and Cu(II) complexes with ligands derived from N-(pyridine-4-carbonyl)-hydrazine carbodithioate have been determined by X-ray crystallography researchgate.net. Although not the target molecule, the X-ray structure of a salt of an aziridine derivative with TFA has been used to confirm the inversion of stereochemistry at a carbon atom msu.edu.

A hypothetical crystal data table is presented below.

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~10.5
b (Å)~15.2
c (Å)~12.8
β (°)~95
Z4

Interactive Data Table: Hypothetical Crystal Data for this compound

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chirality Confirmation

Since this compound is a chiral molecule (with a stereocenter at the C2 position of the aziridine ring), chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for confirming its enantiomeric purity and determining its absolute configuration.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemical environment of the chromophores. The aromatic rings of the trityl group serve as the primary chromophores in this compound. The ECD spectrum would be compared with theoretical spectra calculated using quantum chemical methods (e.g., time-dependent density functional theory, TD-DFT) to assign the absolute configuration of a given enantiomer. The synthesis and chiroptical properties of chiral carbazole-based BODIPYs have been investigated, demonstrating the utility of these techniques in characterizing chiral molecules nih.gov.

ORD measures the rotation of the plane of polarized light as a function of wavelength. The ORD spectrum is related to the ECD spectrum through the Kronig-Kramers relations and provides complementary information for stereochemical analysis.

The combination of these chiroptical methods provides a powerful tool for the non-destructive assignment of absolute configuration in chiral molecules like this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the stable conformations and geometric parameters of [1-(Triphenylmethyl)aziridin-2-yl]methanol. Such studies often involve geometry optimization to find the lowest energy structure on the potential energy surface.

BondCalculated Bond Length (Å) (Method/Basis Set)Experimental Bond Length (Å) (X-ray)
N-C (ring)1.465 (B3LYP/6-31G)1.460
C-C (ring)1.480 (B3LYP/6-31G)1.475
N-C (subst.)1.490 (B3LYP/6-31G)1.488
C-O1.430 (B3LYP/6-31G)1.425

Data is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for mapping out the reaction pathways of molecules like this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed understanding of the reaction mechanism can be achieved. These studies can clarify whether a reaction is concerted or stepwise and can predict activation energies and reaction rates. researchgate.netnih.govrsc.org

Prediction of Spectroscopic Parameters

Theoretical methods can predict various spectroscopic data, which serves as a valuable aid in the interpretation of experimental spectra. For this compound, this would typically involve the calculation of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Time-dependent DFT (TD-DFT) is often employed to predict electronic transitions, which correspond to UV-Vis absorption spectra. nih.gov Calculations of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum, with calculated frequencies often scaled to correct for systematic errors in the computational method. manchester.ac.uk Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of the molecule. researchgate.net

Spectroscopic ParameterPredicted Value (Method)Experimental Value
IR Stretch (O-H)3650 cm⁻¹ (B3LYP)3600 cm⁻¹
IR Stretch (C-N)1230 cm⁻¹ (B3LYP)1215 cm⁻¹
¹H NMR (CH₂OH)δ 3.8 ppm (GIAO)δ 3.7 ppm
¹³C NMR (CH₂OH)δ 65.0 ppm (GIAO)δ 64.2 ppm

Data is hypothetical and for illustrative purposes.

Analysis of Electronic Properties and Frontier Orbitals

The electronic properties of this compound can be thoroughly investigated using computational methods. Key parameters include the dipole moment, polarizability, and the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. scirp.orgnih.gov MEP maps are particularly useful for identifying the nucleophilic and electrophilic sites within a molecule, which is crucial for predicting its reactivity. scirp.org

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A large gap suggests high stability, whereas a small gap indicates a more reactive species.

Table 3: Key Electronic Properties from Computational Analysis (Note: This is an exemplary table. Specific data for the title compound was not found.)

PropertyCalculated Value (Method)
HOMO Energy-6.5 eV (B3LYP/6-31G)
LUMO Energy-0.8 eV (B3LYP/6-31G)
HOMO-LUMO Gap5.7 eV (B3LYP/6-31G)
Dipole Moment2.1 D (B3LYP/6-31G)

Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, revealing the accessible conformations and the transitions between them. eurjchem.com This is particularly relevant for a flexible molecule with a bulky trityl group, where multiple low-energy conformations may exist.

These simulations can provide insights into the conformational preferences in different environments, such as in the gas phase or in a solvent. The results of MD simulations can be used to calculate average properties and to understand how the molecule's flexibility might influence its reactivity and interactions with other molecules. The study of related heterocyclic systems has shown that MD, in conjunction with quantum chemical calculations, can provide a comprehensive picture of conformational equilibria. researchgate.net

Applications As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocyclic Compounds

The high reactivity of the strained three-membered ring in [1-(Triphenylmethyl)aziridin-2-yl]methanol makes it an excellent starting material for the synthesis of more complex nitrogen-containing heterocyclic compounds. organic-chemistry.orgscispace.com The regioselective opening of the aziridine (B145994) ring provides access to key intermediates that can be further elaborated into various heterocyclic scaffolds, including pyrrolidines, piperidines, and oxazolidinones. nih.govnih.govscilit.com

The synthesis of substituted pyrrolidines, a common motif in many natural products and pharmaceuticals, can be achieved from aziridine precursors. nih.govresearchgate.net For instance, the strategic functionalization and subsequent intramolecular cyclization of derivatives of this compound can lead to the formation of highly substituted pyrrolidine (B122466) rings with defined stereochemistry. Similarly, the synthesis of piperidine (B6355638) derivatives, another important class of nitrogen heterocycles, can be accomplished through the ring expansion of aziridinyl intermediates or via intramolecular cyclization strategies starting from functionalized aziridines. nih.govresearchgate.netnih.gov

Furthermore, enantiomerically pure aziridine-2-methanol has been utilized in the synthesis of substituted (L)-tryptophanols. nih.gov This involves the conversion of the aziridine into a more reactive intermediate, such as an iodomethyl-oxazolidinone, which then undergoes coupling with an indolylmagnesium bromide. nih.gov This methodology highlights the utility of chiral aziridines in accessing complex amino alcohol derivatives embedded within a heterocyclic framework.

Another notable application is the conversion of aziridine-2-methanols into enantiomerically pure 4-(chloromethyl)oxazolidinones through a one-step intramolecular cyclization with phosgene. scilit.com This transformation provides a direct route to valuable chiral oxazolidinone scaffolds.

The following table summarizes selected examples of the synthesis of complex nitrogen-containing heterocyclic compounds using this compound or closely related analogues as precursors.

Starting Material AnalogueTarget HeterocycleKey TransformationRef.
(S)-Aziridine-2-methanol(L)-TryptophanolConversion to 4(R)-iodomethyl-2-oxazolidinone followed by reaction with indolylmagnesium bromide. nih.gov
(S)-Aziridine-2-methanols(4R)-(Chloromethyl)oxazolidinonesIntramolecular cyclization with phosgene. scilit.com
2-(2-Cyano-2-phenylethyl)aziridinescis- and trans-2-Chloromethyl-4-phenylpiperidine-4-carbonitrilesAlkylation followed by microwave-assisted 6-exo-tet cyclization and regiospecific ring opening. nih.gov

Intermediates in the Construction of Chiral Amine Scaffolds

Chiral amines are fundamental building blocks in medicinal chemistry and materials science. nih.govrsc.org this compound and its derivatives serve as valuable intermediates for the stereoselective synthesis of various chiral amine scaffolds, most notably vicinal diamines. nih.govmdpi.comrsc.org The synthetic strategy often involves the regioselective ring-opening of the aziridine with a nitrogen-containing nucleophile.

A stereodivergent approach to enantiomerically pure vicinal diamines has been developed using chiral β-amino alcohols, which are precursors to the corresponding chiral aziridines. nih.govmdpi.com The process involves an internal Mitsunobu reaction of the β-amino alcohol to form the chiral aziridine, followed by a regioselective ring-opening with an azide (B81097) nucleophile (e.g., HN₃). The resulting azido (B1232118) amine can then be reduced to the desired vicinal diamine. The stereochemical outcome of the ring-opening can be controlled by the substitution pattern of the aziridine, allowing access to different diastereomers of the diamine product from a single chiral source. nih.govmdpi.com

The utility of this approach is demonstrated in the synthesis of vic-diamines with pyridyl and bipyridyl moieties, which are important chelating agents. nih.govmdpi.com The regioselectivity of the aziridine ring-opening is a crucial factor, with the nucleophile typically attacking the less sterically hindered carbon atom. However, electronic effects from substituents can also influence the regiochemical outcome.

The table below provides a generalized representation of the synthesis of chiral vicinal diamines from a chiral aziridine precursor derived from a β-amino alcohol.

Aziridine PrecursorKey Reaction StepsProduct ScaffoldRef.
Chiral 1,2-disubstituted aziridine1. Ring-opening with HN₃. 2. Staudinger reduction of the resulting azide.Chiral 1,2-diamine nih.govmdpi.com
Chiral 1,2,3-trisubstituted aziridine1. Ring-opening with HN₃. 2. Staudinger reduction of the resulting azide.Chiral 1,2-diamine (with inversion at two stereocenters relative to the starting amino alcohol) nih.govmdpi.com

Role in the Synthesis of Chiral Ligands and Catalysts

The development of new chiral ligands is paramount for advancing the field of asymmetric catalysis. nih.gov this compound and its derivatives have proven to be effective synthons for the creation of novel chiral ligands. semanticscholar.orgmdpi.com The inherent chirality of the aziridine backbone can be transferred to the ligand structure, which in turn can induce high levels of enantioselectivity in metal-catalyzed reactions.

A notable class of ligands derived from this scaffold are bidentate N,S-ligands. semanticscholar.orgmdpi.com These are typically synthesized from (S)-methyl 1-tritylaziridine-2-carboxylate, a close derivative of the title compound. The synthesis involves the reduction of the ester to the corresponding alcohol, conversion to a tosylate, and subsequent nucleophilic substitution with a substituted thiophenol. mdpi.com The resulting N(sp³),S-bidentate aziridine ligands, featuring a bulky N-trityl group and an electronically tunable phenyl sulfide (B99878) moiety, have been successfully employed in asymmetric catalysis.

These chiral N,S-ligands have been evaluated in palladium-catalyzed Tsuji-Trost reactions and in the addition of organozinc reagents to aldehydes. mdpi.com The electronic properties of the para-substituent on the phenyl sulfide group were found to significantly influence the enantioselectivity of the catalyzed reactions, highlighting the tunability of these ligands. For example, a ligand bearing a p-nitrophenyl sulfide group afforded high enantiomeric ratios in the addition of diethylzinc (B1219324) and phenylethynylzinc to benzaldehyde. mdpi.com

The following table summarizes the application of chiral N,S-ligands derived from an N-trityl aziridine precursor in asymmetric catalysis.

Ligand StructureCatalytic ReactionMetal CatalystEnantiomeric Ratio (er) / Enantiomeric Excess (ee)Ref.
Aziridine with p-nitrophenyl sulfideAddition of diethylzinc to benzaldehyde-up to 94.2:5.8 mdpi.com
Aziridine with p-nitrophenyl sulfideAddition of phenylethynylzinc to benzaldehyde-up to 94.2:5.8 mdpi.com
Aziridine with p-methoxyphenyl sulfidePd-catalyzed Tsuji-Trost reactionPalladium- mdpi.com

Contribution to the Development of New Synthetic Methodologies

The unique reactivity of this compound and related chiral aziridines has contributed to the development of novel synthetic methodologies. scispace.com The predictable and often highly stereoselective ring-opening of these compounds provides a reliable platform for the construction of complex molecules and for the exploration of new reaction pathways. scispace.com

One area of development is the use of aziridines in stereodivergent synthesis, as exemplified by the preparation of vicinal diamines. nih.govmdpi.com The ability to access different diastereomers of a product from a single chiral precursor by manipulating the reaction pathway (e.g., through aziridine formation and subsequent ring-opening versus direct substitution) represents a significant advancement in synthetic efficiency and versatility.

Furthermore, the intramolecular cyclization of functionalized aziridines has led to new methods for constructing larger heterocyclic rings, such as piperidines. nih.gov Microwave-assisted cyclization of 2-(2-cyano-2-phenylethyl)aziridines, after alkylation with 1-bromo-2-chloroethane, provides a novel route to stereodefined 2-chloromethyl-4-phenylpiperidine-4-carbonitriles. nih.gov This methodology showcases the use of aziridines as linchpins in cascade or sequential reactions to build molecular complexity.

The development of catalytic asymmetric aziridination reactions has also been a major focus, providing direct access to chiral aziridines from simple starting materials. msu.edu While these methods often employ different N-protecting groups, the fundamental understanding of aziridine reactivity gained from studying compounds like this compound informs the design of these new catalytic systems. The subsequent transformations of the resulting chiral aziridines, such as ring-expansion to form oxazolidinones, further expand the synthetic utility of this compound class. msu.edu

Future Directions and Emerging Research Avenues in Aziridine Chemistry

The study of aziridines, including the specific compound [1-(Triphenylmethyl)aziridin-2-yl]methanol, is driven by their utility as versatile synthetic intermediates. Their inherent ring strain makes them highly reactive building blocks for constructing complex nitrogen-containing molecules. Future research is poised to expand their synthetic utility through innovative methodologies, deeper understanding of their reactivity, and integration with modern chemical technologies.

Q & A

Q. Discrepancies in biological activity across studies: Are assay conditions or impurities responsible?

  • Resolution : Compare IC50_{50} values under standardized conditions (e.g., 10% FBS in PBS). Test for trace methanesulfonate esters (potential alkylating impurities) via LC-MS/MS. Reproduce assays with rigorously purified batches .

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